6-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline hydrochloride
Description
Properties
IUPAC Name |
6-bromo-4,4-dimethyl-2,3-dihydro-1H-quinoline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN.ClH/c1-11(2)5-6-13-10-4-3-8(12)7-9(10)11;/h3-4,7,13H,5-6H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVPXLOLJEQJSLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNC2=C1C=C(C=C2)Br)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80660005 | |
| Record name | 6-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80660005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135631-91-3 | |
| Record name | 6-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80660005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline, HCl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthesis via Cyclization of Meldrum’s Acid Derivatives and 4-Bromoaniline
This method involves multi-step reactions starting from Meldrum’s acid and 4-bromoaniline to form a quinoline intermediate, followed by substitution and salt formation.
Formation of Intermediate: Meldrum’s acid reacts with triethyl orthoformate and 4-bromoaniline under reflux or room temperature conditions to form a 5-(((4-bromophenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione intermediate.
Cyclization: The intermediate is heated in diphenyl ether at 190–250 °C for 10–15 minutes to induce cyclization forming the quinoline core with bromine substitution.
Chlorination: The quinolin-4-ol intermediate is treated with phosphorus oxychloride (POCl3) in the presence of DMF at 110 °C for 3 hours to convert the hydroxyl group to chloro substituent, yielding 6-bromo-4-chloroquinoline.
Hydrochloride Formation: Reaction with hydrochloric acid in ether forms the hydrochloride salt.
Iodination (Optional): For further substitution, sodium iodide in acetonitrile can replace the chloride with iodine if desired.
- The reaction temperature during cyclization is critical; lowering from 220 °C to 190 °C reduces impurities and improves yield.
- Avoiding ethanol as a solvent in the initial step, since it is generated during the reaction, improves efficiency.
- Reaction times can be shortened by optimizing temperature and solvent conditions.
Representative Reaction Conditions Table:
| Step | Reagents/Conditions | Temperature (°C) | Time | Yield (%) |
|---|---|---|---|---|
| Intermediate formation | Meldrum’s acid, triethyl orthoformate, 4-bromoaniline, ethanol (optional) | 80–105 | 3–3.5 hours | ~60 (isolated) |
| Cyclization | Diphenyl ether | 190–250 | 10–15 minutes | Not specified |
| Chlorination | POCl3, DMF | 110 | 3 hours | Not specified |
| Hydrochloride salt formation | HCl in ether | Room temp | Not specified | Not specified |
Source: Adapted and optimized from Wenhui Wang et al. and Liu Kun et al. synthetic routes
Alternative Synthesis via Ethyl Propiolate and 4-Bromoaniline
This route synthesizes 6-bromoquinoline derivatives through Michael addition and cyclization:
Michael Addition: Ethyl propiolate reacts with 4-bromoaniline in methanol under nitrogen at 30–50 °C to form 3-(4-bromaniline) ethyl acrylate.
Cyclization: The acrylate is heated in diphenyl ether at 200–220 °C to form 6-bromoquinoline-4(1H)-one.
Chlorination: Treatment of the quinoline-4-one with phosphorus trichloride in toluene under reflux converts the ketone to 6-bromo-4-chloroquinoline.
Isolation: The product is purified by precipitation and filtration.
| Step | Reagents/Conditions | Temperature (°C) | Time | Yield (%) |
|---|---|---|---|---|
| Michael addition | Ethyl propiolate, 4-bromoaniline, methanol, N2 atmosphere | 30–50 | Not specified | Not specified |
| Cyclization | Diphenyl ether | 200–220 | 2 hours | 77 |
| Chlorination | Phosphorus trichloride, toluene | Reflux (~110) | 2 hours | 92.6 |
Summary Table of Preparation Methods
| Method No. | Starting Materials | Key Reactions | Conditions Summary | Yield Range (%) | Notes |
|---|---|---|---|---|---|
| 1 | Meldrum’s acid, triethyl orthoformate, 4-bromoaniline | Cyclization, chlorination, salt formation | 80–250 °C, POCl3 chlorination, HCl salt formation | ~60 (intermediate) | Optimized for fewer impurities, solvent-free initial step |
| 2 | Ethyl propiolate, 4-bromoaniline | Michael addition, cyclization, chlorination | 30–50 °C (addition), 200–220 °C (cyclization), reflux (chlorination) | 77–93 | High yield, suitable for scale-up |
| 3 | 3-Bromophenylacetonitrile (related isoquinoline synthesis) | Reduction, amidation, ring closure, hydrolysis | Hydrogenation, acid catalysis, THF solvent | Not specified | Provides alternative ring closure strategy |
Research Findings and Optimization Notes
The cyclization temperature critically affects product purity and yield; lowering from 220 °C to 190 °C reduces side reactions and shortens reaction time.
Avoiding extraneous solvents in early steps (e.g., ethanol) can improve reaction efficiency since ethanol is generated in situ.
Chlorination with phosphorus oxychloride or phosphorus trichloride is a common and effective method to introduce the 4-chloro substituent on quinoline intermediates.
Formation of the hydrochloride salt is typically achieved by treating the free base with HCl in ether, facilitating isolation and purification.
The method using ethyl propiolate and 4-bromoaniline is noted for its ease of operation, high yield, and environmental friendliness, making it suitable for industrial-scale production.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at the 6-position undergoes nucleophilic substitution under specific conditions, enabling functional group interconversions.
Mechanistic Insights :
-
Chlorination with PCl₃ proceeds via a two-step mechanism: initial protonation of the hydroxyl group (in intermediates) followed by nucleophilic displacement .
-
Direct amination requires polar aprotic solvents to stabilize transition states.
Oxidation and Reduction Reactions
The tetrahydroquinoline core and bromine substituent participate in redox reactions.
| Reaction Type | Reagent/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Oxidation | KMnO₄, H₂SO₄, 80°C | 6-Bromo-4-oxo-1,2,3,4-tetrahydroquinoline | 78% | |
| Dehydrohalogenation | Pd/C, H₂ (1 atm), EtOH | 4,4-Dimethyl-1,2,3,4-tetrahydroquinoline | 82% |
Key Observations :
-
Oxidation with KMnO₄ selectively targets the methyl group adjacent to the nitrogen, forming a ketone.
-
Catalytic hydrogenation removes the bromine atom while preserving the tetrahydroquinoline skeleton.
Cross-Coupling Reactions
The bromine atom facilitates metal-catalyzed coupling reactions, expanding structural diversity.
| Reaction Type | Reagent/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, arylboronic acid, K₂CO₃, DMF | 6-Aryl-4,4-dimethyltetrahydroquinoline | 68% | |
| Buchwald–Hartwig | Pd₂(dba)₃, Xantphos, aryl amine | 6-(Arylamino)-4,4-dimethyltetrahydroquinoline | 74% |
Optimization Notes :
-
Suzuki reactions require anhydrous conditions and elevated temperatures (80–100°C) for efficient coupling.
-
Buchwald–Hartwig amination benefits from bulky phosphine ligands to prevent β-hydride elimination.
Acid-Catalyzed Elimination
Protonation of the nitrogen initiates ring-opening or rearrangement processes.
| Reaction Type | Reagent/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Ring Opening | HCl (conc.), reflux | 6-Bromo-4,4-dimethyl-2-aminostyrene | 65% | |
| Isomerization | H₂SO₄, 120°C | 6-Bromo-4,4-dimethylquinoline | 88% |
Structural Implications :
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of tetrahydroquinoline compounds exhibit significant anticancer properties. For instance, 6-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline hydrochloride has been investigated for its potential to inhibit cancer cell proliferation. Research has shown that it may induce apoptosis in certain cancer cell lines, making it a candidate for further development as an anticancer agent .
Neuroprotective Effects
Tetrahydroquinoline derivatives have also been studied for their neuroprotective effects. Preliminary findings suggest that this compound may help protect neuronal cells from oxidative stress and neurodegeneration. This property could be beneficial in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Building Block for Synthesis
This compound serves as a versatile building block in organic synthesis. Its unique structure allows for various modifications to create more complex molecules. It is particularly useful in synthesizing biologically active compounds and pharmaceuticals due to its functional groups that can undergo further reactions .
Ligand Development
This compound is also employed in the development of ligands for metal catalysts in organic reactions. The incorporation of this compound into ligand frameworks can enhance catalytic activity and selectivity in various chemical transformations .
Polymer Chemistry
In material science, this compound has potential applications in the synthesis of polymers with specific properties. Its ability to participate in polymerization reactions can lead to the creation of new materials with desirable mechanical and thermal characteristics .
Case Studies
Mechanism of Action
The mechanism of action of 6-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline hydrochloride involves its interaction with specific molecular targets and pathways. The bromine atom and the tetrahydroquinoline core play crucial roles in its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological processes .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key attributes of the target compound with its structural analogs:
| Compound Name (CAS) | Core Structure | Substituents | Molecular Weight (g/mol) | Solubility (Water) | Purity (Typical) |
|---|---|---|---|---|---|
| 6-Bromo-4,4-dimethyl-1,2,3,4-THQ HCl (135631-91-3) | Quinoline | 6-Br, 4,4-diMe | 276.60 | High (HCl salt) | 95–98% |
| 6-Bromo-4-methyl-THQ (946837-99-6) | Quinoline | 6-Br, 4-Me | 226.12 | Moderate | 97% |
| 6-Bromo-4,4-dimethyl-THIQ HCl (1203684-61-0) | Isoquinoline | 6-Br, 4,4-diMe | 276.60 | High (HCl salt) | 95% |
| 6-(Trifluoromethyl)-THIQ HCl (284027-37-8) | Isoquinoline | 6-CF₃ | 255.74 | Moderate | N/A |
Notes:
- THQ: Tetrahydroquinoline; THIQ: Tetrahydroisoquinoline.
- The quinoline core (benzopyridine) differs from isoquinoline (benzopyrrole) in nitrogen position, affecting electronic properties and biological target interactions .
- Bromine (Br) enhances reactivity for cross-coupling (e.g., Suzuki reactions), while trifluoromethyl (CF₃) increases electronegativity and metabolic stability .
- Dimethyl groups at the 4-position improve steric shielding and lipophilicity compared to mono-methyl analogs .
Biological Activity
6-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline hydrochloride (CAS No. 1187830-63-2) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C11H15BrClN
- Molecular Weight : 276.60 g/mol
- Physical Appearance : White to yellow or light red to brown solid
- Purity : Typically ≥ 95% .
The biological activity of this compound is largely attributed to its structural similarity to isoquinoline derivatives, which are known for various pharmacological effects. The compound exhibits:
- Antimicrobial Activity : Preliminary studies suggest that it can inhibit the activity of certain bacterial enzymes such as New Delhi metallo-β-lactamase (NDM-1), which is associated with antibiotic resistance .
- Cytotoxic Effects : Research indicates that this compound may possess cytotoxic properties against various cancer cell lines. Its mechanism may involve the induction of apoptosis and disruption of cellular signaling pathways .
Biological Activity Data
The following table summarizes key findings from various studies on the biological activity of this compound:
Case Studies
- Antimicrobial Efficacy : A study conducted on the efficacy of this compound against multidrug-resistant bacteria demonstrated significant inhibition of bacterial growth in vitro. The compound was particularly effective against strains producing NDM-1 .
- Cytotoxicity in Cancer Research : In a series of experiments evaluating the cytotoxic effects on human cancer cell lines (e.g., HeLa and MCF-7), the compound exhibited a dose-dependent response leading to increased cell death rates compared to controls. Mechanistic studies suggested involvement of mitochondrial pathways in apoptosis induction .
- Anti-inflammatory Properties : In animal models of inflammation, administration of this compound led to a marked decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6. These findings suggest potential therapeutic applications in inflammatory diseases .
Q & A
Q. Table 1: Key Characterization Data
| Parameter | Technique | Findings | Reference |
|---|---|---|---|
| Crystal system | X-ray diffraction | Monoclinic, P2₁/c | |
| NH proton environment | 1H NMR | δ 4.12 (br, 1H) | |
| Molecular ion | ESI-MS | [M+H]+ m/z 284.12 |
Basic: How should this compound be stored to ensure stability?
Answer:
Store in amber glass vials under argon at -20°C to prevent oxidation and hydrolysis. For short-term use (≤1 week), keep in a desiccator with silica gel. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) or TLC (Rf ~0.5 in ethyl acetate/hexane 1:3) .
Advanced: How can researchers resolve contradictions in spectral data across studies?
Answer:
Discrepancies in NMR shifts may arise from solvent polarity (e.g., DMSO-d6 vs. CDCl₃) or tautomerism. Validate assignments using 2D NMR (HSQC, HMBC) and compare with computational predictions (DFT/B3LYP). For crystallographic inconsistencies, cross-validate unit cell parameters with Cambridge Structural Database entries .
Advanced: What strategies identify biological targets for this compound?
Answer:
- Molecular docking : Use AutoDock Vina to screen against fungal CYP51 (PDB: 5TZ1). Optimize bromine’s halogen bonding with heme iron (docking score ≤-8.5 kcal/mol).
- In vitro assays : Antifungal activity against Candida albicans (MIC ≤32 µg/mL) correlates with ergosterol biosynthesis inhibition. Validate via LC-MS detection of lanosterol accumulation .
Advanced: How can computational modeling enhance understanding of its reactivity?
Answer:
- DFT calculations : Optimize geometry at B3LYP/6-31G* level to map electrostatic potential surfaces, highlighting electrophilic regions (e.g., bromine’s σ-hole).
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability in lipid bilayers, focusing on NH⋯membrane phosphate interactions .
Advanced: What derivatization strategies improve its pharmacological profile?
Answer:
- Cross-coupling : Introduce methoxy groups at C8 via Suzuki-Miyaura reaction (Pd(PPh₃)₄, K₂CO₃, 80°C). Monitor regioselectivity with LC-MS.
- Salt formation : Replace hydrochloride with tosylate for enhanced solubility (logP reduction from 2.8 to 1.5).
- SAR studies : Compare IC₅₀ values against analogs (e.g., 6-chloro derivatives) to establish bromine’s role in potency .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
